N-Boc-1,6-hexanediamine hydrochloride

Catalog No.
S674850
CAS No.
65915-94-8
M.F
C11H25ClN2O2
M. Wt
252.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1,6-hexanediamine hydrochloride

CAS Number

65915-94-8

Product Name

N-Boc-1,6-hexanediamine hydrochloride

IUPAC Name

tert-butyl N-(6-aminohexyl)carbamate;hydrochloride

Molecular Formula

C11H25ClN2O2

Molecular Weight

252.78 g/mol

InChI

InChI=1S/C11H24N2O2.ClH/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12;/h4-9,12H2,1-3H3,(H,13,14);1H

InChI Key

JSBWQIZQJOQPFN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCN.Cl

Synonyms

65915-94-8;N-Boc-1,6-hexanediaminehydrochloride;tert-Butyl(6-aminohexyl)carbamatehydrochloride;N-Boc-1,6-diamino-hexanehydrochloride;tert-ButylN-(6-aminohexyl)carbamatehydrochloride;N-1-Boc-1,6-diaminohexane.HCl;SBB003133;N-(6-aminohexyl)(tert-butoxy)carboxamide,chloride;ACMC-1B5CM;AC1MI53W;SCHEMBL587915;tert-Butyl(6-aminohexyl)carbamatemonohydrochloride;437018_ALDRICH;CTK3J1252;JSBWQIZQJOQPFN-UHFFFAOYSA-N;MolPort-003-926-773;EINECS265-976-4;N-BOC-1,6-HEXANEDIAMINEHCL;AKOS015894460;N-Boc1,6-diaminohexanehydrochloride;RTR-022365;tert-Butyl(6-aminohexyl)carbamateHCl;TRA-0183731;AK112158;TR-022365

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN.Cl

The exact mass of the compound N-Boc-1,6-hexanediamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-1,6-hexanediamine hydrochloride is a selectively protected, bifunctional linear linker used extensively in organic synthesis, bioconjugation, and materials science. It consists of a six-carbon aliphatic chain (C6-spacer) with a terminal primary amine protected as a hydrochloride salt and a second primary amine protected by an acid-labile tert-butoxycarbonyl (Boc) group. This specific combination of a stable salt form and an orthogonal protecting group is critical for controlled, sequential reactions where precise mono-functionalization is required. Its physical form as a solid with a defined melting point of 162-164 °C contrasts with the liquid free base, a key differentiator for handling and processability.

Substituting N-Boc-1,6-hexanediamine hydrochloride with its free base (CAS 51857-17-1) or the unprotected 1,6-hexanediamine (CAS 124-09-4) introduces significant process control and purity risks. The free base is a liquid with two nucleophilic amines, creating a high probability of undesired di-acylation or polymerization, which necessitates complex chromatographic purification. The unprotected diamine is unsuitable for any application requiring selective mono-functionalization. The hydrochloride salt form deactivates one amine group until a base is added, enabling controlled, predictable reactions critical for reproducible synthesis in pharmaceutical and materials development. Furthermore, the solid nature of the hydrochloride salt simplifies handling, weighing, and storage compared to the liquid free base.

Processability Advantage: Superior Handling and Thermal Stability as a Crystalline Solid

N-Boc-1,6-hexanediamine hydrochloride is a crystalline solid with a defined melting point of 162-164 °C. This provides a significant handling and processability advantage over its corresponding free base, N-Boc-1,6-hexanediamine, which is a liquid at room temperature with a density of 0.965 g/mL. The solid form allows for precise weighing, straightforward storage, and avoids the challenges associated with handling viscous liquids, improving workflow efficiency and reproducibility.

Evidence DimensionPhysical Form and Melting Point
Target Compound DataCrystalline solid, M.P. 162-164 °C
Comparator Or BaselineN-Boc-1,6-hexanediamine (free base): Liquid at room temperature
Quantified DifferenceSolid vs. Liquid at standard lab conditions
ConditionsStandard Temperature and Pressure

This difference directly impacts ease of use, measurement accuracy, and storage stability, making the hydrochloride salt preferable for controlled, scalable laboratory and industrial processes.

Precursor Suitability: Enables Controlled Mono-functionalization by Suppressing Unwanted Di-substitution

The primary value of a mono-protected diamine is to enable selective reaction at the free amine. The hydrochloride salt form of the target compound effectively deactivates the free amine's nucleophilicity until it is neutralized *in situ*. This strategy is a key advantage over using the free base, which presents two active nucleophilic sites and risks immediate di-substitution. A demonstrated method for achieving selective mono-Boc protection involves the initial monoprotonation of the diamine with one equivalent of HCl, followed by the addition of Boc-anhydride, yielding the desired mono-protected product in high purity. This pre-formed salt provides a reliable starting material for controlled, stepwise synthesis without requiring this initial, sometimes tricky, *in situ* protonation step.

Evidence DimensionReaction Selectivity
Target Compound DataOne reactive amine (after neutralization), enabling controlled mono-acylation/alkylation.
Comparator Or BaselineN-Boc-1,6-hexanediamine (free base): Two reactive amines, leading to mixtures of mono- and di-substituted products.
Quantified DifferenceHigh yield of mono-adduct vs. mixture requiring purification.
ConditionsAcylation or alkylation reactions in organic synthesis.

For any multi-step synthesis requiring a bifunctional linker, using the hydrochloride salt saves process steps, reduces side products, and simplifies purification, leading to higher overall yield and process economy.

Synthesis Route Compatibility: Orthogonal Deprotection Enables Complex Molecular Assembly

The Boc protecting group is a cornerstone of orthogonal synthesis strategies, where multiple protecting groups must be removed selectively. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to bases and catalytic hydrogenolysis. This directly contrasts with alternative amine protecting groups like Carbobenzyloxy (Cbz), which is removed by hydrogenolysis, and Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. Procuring the Boc-protected diamine is a strategic choice for synthetic routes that already utilize Cbz or Fmoc groups elsewhere in the molecule, or for substrates that are sensitive to hydrogenation or basic conditions.

Evidence DimensionDeprotection Condition
Target Compound DataBoc group: Removed with acid (e.g., TFA). Stable to base and hydrogenolysis.
Comparator Or BaselineCbz-protected diamine: Removed with catalytic hydrogenolysis. Stable to acid and base.
Quantified DifferenceChemically distinct and non-interfering deprotection methods.
ConditionsMulti-step organic synthesis with multiple protecting groups.

Choosing this compound allows chemists to design more efficient and flexible synthetic pathways for complex molecules, avoiding unintended deprotection and improving yields.

Core Building Block for Bifunctional Molecules and PROTACs

As a mono-protected diamine, this compound is a widely used linker in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). The controlled, sequential reactivity afforded by the hydrochloride salt and Boc group is essential for coupling one end of the linker to a target-binding ligand and the other end to an E3 ligase-binding moiety without cross-reactivity.

Synthesis of Defined Polymer and Material Precursors

In materials science, this reagent is used to introduce a C6-spacer into polymers and self-assembled monolayers. The ability to react the free amine first, then deprotect and react the second amine, allows for the construction of well-defined polyamides, polyurethanes, or surface coatings where precise monomer sequence and orientation are critical for final material properties.

Solid-Phase Synthesis of Peptides and Oligonucleotides

The orthogonal nature of the Boc group makes this compound suitable for solid-phase peptide synthesis (SPPS) or the synthesis of modified oligonucleotides. It can be used to introduce a flexible C6-amino linker onto a resin or at a specific position within a sequence, with the Boc group being removed at the appropriate step using acid (e.g., TFA) without cleaving the product from the solid support or affecting other acid-stable protecting groups.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65915-94-8

Dates

Last modified: 08-15-2023

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